molecular formula C20H21N3 B5636414 Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- CAS No. 57987-79-8

Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)-

Cat. No.: B5636414
CAS No.: 57987-79-8
M. Wt: 303.4 g/mol
InChI Key: YPVCLPBGBXNBIS-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a piperazine ring substituted with a naphthalenylmethyl group and a pyridinyl group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- typically involves the reaction of piperazine with 2-naphthalenylmethyl chloride and 2-pyridinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenylmethyl-pyridinyl ketones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)-
  • Piperazine, 1-(2-naphthalenylmethyl)-4-(2-thiazolyl)-
  • Piperazine, 1-(2-naphthalenylmethyl)-4-(2-imidazolyl)-

Uniqueness

Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(naphthalen-2-ylmethyl)-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-2-6-19-15-17(8-9-18(19)5-1)16-22-11-13-23(14-12-22)20-7-3-4-10-21-20/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVCLPBGBXNBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354154
Record name Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57987-79-8
Record name Piperazine, 1-(2-naphthalenylmethyl)-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 7.0 g. of β-chloromethylnaphthalene, 6.56 g. of 2-pyridylpiperazine and 4.4 g. of sodium carbonate in 40 ml. of dimethylformamide is stirred on a steambath for 90 minutes. The reaction mixture is filtered and the filtrate stirred with ice water. The precipitate was filtered and recrystallized from isobutyl alcohol to yield 1-(β-napthylmethyl)-4-(2-pyridyl)piperazine having a melting point of 124°-126° C.
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